2-Amino-5-chloro-3-methylbenzaldehyde: Synthesis, Properties, and Applications in Advanced Chemical Manufacturing
2-Amino-5-chloro-3-methylbenzaldehyde: Synthesis, Properties, and Applications in Advanced Chemical Manufacturing
An In-Depth Technical Guide for Chemical Professionals
Abstract: This technical guide provides a comprehensive overview of 2-Amino-5-chloro-3-methylbenzaldehyde, a pivotal chemical intermediate. The document details its molecular structure, physicochemical properties, and a field-proven, high-yield synthesis methodology through the selective oxidation of (2-amino-5-chloro-3-methyl-phenyl)-methanol. Spectroscopic data, including ¹H NMR, are presented and interpreted for structural verification. The guide further explores the compound's chemical reactivity and highlights its critical role as a precursor in the synthesis of next-generation anthranilamide insecticides, such as Chlorantraniliprole. Safety protocols and handling guidelines are also discussed, making this a vital resource for researchers and professionals in organic synthesis, drug discovery, and agrochemical development.
Introduction and Strategic Importance
Substituted benzaldehydes are a cornerstone class of organic compounds, serving as versatile building blocks in the fine chemicals industry.[1] The strategic placement of functional groups on the benzene ring dictates the molecule's electronic properties, reactivity, and steric profile, enabling the synthesis of complex, high-value products ranging from pharmaceuticals and dyes to advanced agrochemicals.[1]
2-Amino-5-chloro-3-methylbenzaldehyde (CAS No. 151446-29-6) is a prime example of such a strategically functionalized molecule. Its structure incorporates an aldehyde for subsequent condensation or nucleophilic addition reactions, an electron-donating amino group that activates the aromatic ring, and chloro and methyl substituents that fine-tune its properties.[1] This unique combination of functional groups makes it an indispensable intermediate, most notably in the production of the highly effective anthranilamide class of insecticides.[1] Understanding its synthesis and chemical behavior is therefore critical for innovation in this sector.
Molecular Structure and Physicochemical Properties
The efficacy of 2-Amino-5-chloro-3-methylbenzaldehyde as a synthetic intermediate is a direct result of its molecular architecture.
-
Aldehyde Group (-CHO): Positioned at C1, this group is the primary site for transformations, readily participating in reactions to build more complex molecular scaffolds.[1]
-
Amino Group (-NH₂): Located at the C2 position (ortho to the aldehyde), this group is strongly electron-donating, activating the ring for electrophilic substitution and enabling the formation of heterocyclic structures.[1]
-
Chloro and Methyl Groups: These substituents at C5 and C3, respectively, influence the molecule's solubility, electronic distribution, and steric hindrance, which are crucial for directing the regioselectivity of subsequent reactions.
A summary of its key physical and chemical properties is provided below.
| Property | Value | Source |
| CAS Number | 151446-29-6 | [2] |
| Molecular Formula | C₈H₈ClNO | [2] |
| Molecular Weight | 169.61 g/mol | [2][3] |
| Appearance | Yellow Solid | [2] |
| Purity | ≥98% | [3] |
| InChI Key | AHJCJCBRHZCQQG-UHFFFAOYSA-N | [1][3] |
Synthesis Methodology: Selective Oxidation
While several formylation methods exist for aromatic amines, such as the Vilsmeier-Haack and Duff reactions, they can be complicated by the directing effects of the amino group and potential side reactions.[4][5][6] A more direct and high-yielding approach for preparing 2-Amino-5-chloro-3-methylbenzaldehyde is the selective oxidation of the corresponding benzyl alcohol, (2-amino-5-chloro-3-methyl-phenyl)-methanol.[1][2] This route is noted for its efficiency and specificity.[1]
The oxidation using manganese(IV) oxide (MnO₂) is a well-documented and effective method that avoids harsh conditions that could affect the sensitive amino and aldehyde groups.[2]
Detailed Experimental Protocol
The following protocol is adapted from established synthetic procedures.[2]
Reagents and Materials:
-
(2-amino-5-chloro-3-methyl-phenyl)-methanol (5.0 g, 29.0 mmol)
-
Manganese(IV) oxide (MnO₂) (10.15 g, 116.0 mmol)
-
Dry Diethyl Ether (250 mL total)
-
Silica Gel for flash chromatography
-
Petroleum ether and Dichloromethane (DCM) for elution
Procedure:
-
Prepare Suspension: Suspend Manganese(IV) oxide (10.15 g) in dry diethyl ether (100 mL) in a suitable reaction flask.
-
Add Starting Material: Dissolve (2-amino-5-chloro-3-methyl-phenyl)-methanol (5.0 g) in diethyl ether (150 mL) and add this solution dropwise to the MnO₂ suspension.
-
Reaction: Stir the resulting mixture vigorously at room temperature overnight.
-
Workup: After the reaction is complete, filter off the solid precipitates (manganese salts).
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash chromatography on silica gel using a petroleum ether-DCM (2:1) solvent system.
-
Final Product: The title compound is obtained as a yellow solid (4.60 g), yielding approximately 92%.[2]
Spectroscopic and Analytical Data
Structural confirmation of the synthesized compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Data
The proton NMR spectrum provides definitive evidence for the compound's structure.[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.80 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| 7.35 - 7.33 | Multiplet (m) | 1H | Aromatic proton (Ar-H) |
| 7.20 | Multiplet (m) | 1H | Aromatic proton (Ar-H) |
| 6.20 | Broad Singlet (br s) | 2H | Amino protons (-NH₂) |
| 2.16 | Singlet (s) | 3H | Methyl protons (-CH₃) |
Data acquired in CDCl₃ at 400 MHz.[2]
Interpretation:
-
The singlet at 9.80 ppm is characteristic of an aldehyde proton.
-
The signals between 7.20 and 7.35 ppm correspond to the two protons on the aromatic ring.
-
The broad singlet at 6.20 ppm is indicative of the two protons of the primary amino group.
-
The singlet at 2.16 ppm confirms the presence of the methyl group.
Chemical Reactivity and Core Applications
The synthetic utility of 2-Amino-5-chloro-3-methylbenzaldehyde stems from the reactivity of its amino and aldehyde functionalities.
Key Intermediate in Agrochemicals
The most significant application of this compound is as a key building block for anthranilamide insecticides, including the commercially important products Chlorantraniliprole and Cyantraniliprole.[1] The synthesis of these potent agrochemicals involves the transformation of the aldehyde into a benzamide derivative, specifically 2-Amino-5-chloro-N,3-dimethylbenzamide.[1][7] This transformation highlights the compound's role as a foundational scaffold upon which more complex and biologically active molecules are built.
Potential in Medicinal Chemistry
Beyond its established role in agrochemicals, the structure of 2-Amino-5-chloro-3-methylbenzaldehyde makes it an ideal precursor for synthesizing various heterocyclic compounds, which are fundamental scaffolds in medicinal chemistry and drug discovery.[1] The ortho-amino benzaldehyde moiety is primed for condensation reactions to form quinolines and other fused heterocyclic systems.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound is not detailed in the provided results, general guidelines for substituted amino-benzaldehydes apply.[8][9][10][11]
-
Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety goggles, and a lab coat.[8][11] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10][11]
-
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration and consult a physician.[8][10]
-
Skin Contact: Wash off with soap and plenty of water.[8][10]
-
Eye Contact: Rinse cautiously with water for several minutes.[9][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[8]
-
-
Handling and Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[10] Avoid the formation of dust and aerosols.[8]
-
Disposal: Dispose of contaminated materials in accordance with applicable local and national regulations.[8][9]
Conclusion
2-Amino-5-chloro-3-methylbenzaldehyde is a highly valuable and strategically designed chemical intermediate. Its synthesis via the selective oxidation of its corresponding alcohol provides a reliable and high-yield route for production. The compound's primary and well-established application as a precursor to modern anthranilamide insecticides underscores its importance in the agrochemical industry. With its versatile reactive sites, it also holds significant potential for broader applications in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science research.
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